molecular formula C24H31ClN4O3S2 B2640071 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216804-25-9

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2640071
CAS No.: 1216804-25-9
M. Wt: 523.11
InChI Key: PKWJBERDQBAJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a benzamide-derived small molecule characterized by a benzo[d]thiazol core substituted with 5,7-dimethyl groups, a dimethylaminoethyl side chain, and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The hydrochloride salt enhances solubility, making it suitable for preclinical pharmacological studies.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-17-15-18(2)22-21(16-17)25-24(32-22)28(14-13-26(3)4)23(29)19-7-9-20(10-8-19)33(30,31)27-11-5-6-12-27;/h7-10,15-16H,5-6,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJBERDQBAJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C21H26ClN3OS
  • Molecular Weight : Approximately 436.0 g/mol

The compound features a benzo[d]thiazole moiety, a dimethylamino group, and a pyrrolidine sulfonamide structure, which are significant for its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in various biological processes:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). These enzymes are crucial in neurotransmitter regulation and are often targeted in neurodegenerative disease treatments .
  • Receptor Modulation : The compound may act as a ligand for histamine receptors (H3R), influencing neurotransmitter release and potentially providing therapeutic effects in conditions like Alzheimer's disease .
  • Antiviral Activity : Similar compounds have been identified as selective non-nucleoside inhibitors of cytomegalovirus replication, suggesting that this compound may also interfere with viral DNA maturation and packaging processes.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

  • Neuroprotective Effects : Compounds with similar structures have shown promise as multitargeted agents against neurodegenerative diseases. For instance, derivatives have demonstrated significant inhibition against AChE and BuChE, which are critical in managing Alzheimer's disease symptoms .
  • Antiviral Properties : The compound's potential as an antiviral agent has been highlighted through studies indicating its effectiveness against cytomegalovirus, making it relevant for further exploration in antiviral drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:

StudyCompoundActivityFindings
4bAChE InhibitionKi value of 0.012 μM; significant dual inhibition against AChE and MAO-B.
evt-2871991AntiviralSelective non-nucleoside inhibitor of cytomegalovirus replication; interferes with viral DNA maturation.

Scientific Research Applications

Pharmacological Properties

The compound is part of a broader category of benzothiazole derivatives, which are known for their diverse biological activities. Research indicates that benzothiazole derivatives exhibit significant antitumor , antimicrobial , anti-inflammatory , and antidiabetic activities, among others . Specifically, compounds similar to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride have been explored for their interaction with various biological targets:

  • Histamine H3 Receptor Modulation : Benzothiazole derivatives have been identified as multitargeted ligands for histamine H3 receptors, which are implicated in neurodegenerative diseases .
  • Neuroprotective Effects : Some related compounds have shown promise in treating neurodegenerative diseases like Alzheimer's by acting as voltage-gated sodium channel blockers and NMDA receptor inhibitors .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds:

  • Antitumor Activity : A study demonstrated that certain benzothiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Neuroprotective Studies : Clinical trials involving related benzothiazole compounds have shown promising results in improving cognitive function in Alzheimer's patients .

Comparison with Similar Compounds

Table 2: Predicted ADMET Parameters

Compound Log P (Predicted) Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t1/2, h)
Target Compound 2.1* >10* 85–90* 4.5*
Compound 3.4 <1 92 2.8

*Estimated using ’s equation (4) and structural analogs.

Table 3: Hypothetical Activity Comparison

Compound Target Kinase IC50 (nM) Selectivity Index (vs. Off-Targets)
Target Compound* Kinase X 50–100 >100
Compound Kinase Y 250 10

*Based on structural similarity to known kinase inhibitors.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during the process?

The synthesis typically involves multi-step coupling reactions. For example, the benzamide core can be formed via acylation of a thiazol-2-amine derivative with a substituted benzoyl chloride in pyridine, as demonstrated in analogous thiazole-benzamide syntheses . Purification often employs column chromatography and recrystallization (e.g., from methanol or ethanol). Purity validation requires ¹H/¹³C NMR for structural confirmation and HRMS (ESI) for molecular weight verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Essential for confirming the presence of dimethylaminoethyl, pyrrolidinylsulfonyl, and benzothiazole moieties. For instance, aromatic protons in the benzothiazole ring typically appear at δ 7.0–8.5 ppm, while dimethylamino groups show singlets near δ 2.2–3.0 ppm .
  • HRMS (ESI) : Validates the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride salts) with <2 ppm mass error .
  • Elemental Analysis (CHNS) : Confirms stoichiometry, particularly for nitrogen and sulfur content due to the thiazole and sulfonyl groups .

Q. How can researchers address low yields in the final coupling step of this compound?

Low yields may arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

  • Using excess benzoyl chloride (1.2–1.5 equivalents) and prolonged reaction times (12–24 hrs) .
  • Activating the amine with a base (e.g., triethylamine) or employing coupling agents like EDC/HOBt in DMF, as seen in related benzamide syntheses .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

DoE can systematically vary parameters like temperature, solvent polarity, and reagent ratios. For example, a central composite design might optimize:

  • Solvent : Pyridine vs. DMF (polar aprotic solvents enhance acylation).
  • Temperature : Reflux (80–100°C) vs. room temperature.
  • Catalyst : Inclusion of DMAP to accelerate coupling . Statistical modeling (e.g., ANOVA) identifies significant factors affecting yield and purity .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

Discrepancies in activity may stem from:

  • Crystallographic packing effects : Hydrogen bonding (e.g., N–H⋯N interactions in thiazole derivatives) can alter solubility and bioavailability .
  • Metabolic stability : The dimethylaminoethyl group may undergo N-demethylation in vivo, reducing efficacy. Stability assays (e.g., liver microsomes) combined with LC-MS/MS analysis are critical .

Q. How does the sulfonyl-pyrrolidine group influence this compound’s physicochemical properties?

  • Solubility : The sulfonyl group enhances hydrophilicity, but the pyrrolidine ring may counteract this via lipophilic character. LogP calculations (e.g., using XLogP3) and experimental solubility profiling in PBS (pH 7.4) are recommended.
  • Conformational rigidity : X-ray crystallography of analogs shows that sulfonamides adopt planar geometries, potentially affecting target binding .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • PFOR enzyme assay : Given the structural similarity to nitazoxanide derivatives, measure inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric NADPH-coupled assays .
  • Kinetic studies : Determine IC₅₀ via dose-response curves and assess mechanism (competitive/non-competitive) using Lineweaver-Burk plots.

Q. How can computational modeling predict this compound’s binding affinity?

  • Docking studies : Use AutoDock Vina with PFOR crystal structures (PDB: 3F8F) to model interactions between the benzamide core and the enzyme’s active site.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to evaluate binding free energies (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.